
N-phenyl-4H-quinolizin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-4H-quinolizin-2-amine is an organic compound with the molecular formula C15H14N2 It is known for its unique structure, which combines a phenyl group with a quinolizine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4H-quinolizin-2-amine typically involves the reaction of quinolizine derivatives with aniline or its derivatives. One common method includes the nucleophilic substitution reaction where the quinolizine derivative acts as the electrophile, and the aniline derivative serves as the nucleophile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require a catalyst like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4H-quinolizin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine-N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolizine moiety to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the phenyl and quinolizine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine-N-oxide, while reduction can produce dihydroquinolizine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or quinolizine rings, leading to a wide range of derivatives.
Scientific Research Applications
N-phenyl-4H-quinolizin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-phenyl-4H-quinolizin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-phenyl-4H-quinolizin-2-amine can be compared with other similar compounds, such as:
N-phenylquinolinium salts: These compounds share a similar quinolizine structure but differ in their ionic nature.
Quinolizidine alkaloids: Naturally occurring compounds with a quinolizine core, known for their biological activities.
Phenylquinolines: Compounds that combine a phenyl group with a quinoline moiety, similar to quinolizine.
The uniqueness of this compound lies in its specific combination of a phenyl group with a quinolizine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28g/mol |
IUPAC Name |
N-phenyl-4H-quinolizin-2-amine |
InChI |
InChI=1S/C15H14N2/c1-2-6-13(7-3-1)16-14-9-11-17-10-5-4-8-15(17)12-14/h1-10,12,16H,11H2 |
InChI Key |
LUTCWYJXNQCJNT-UHFFFAOYSA-N |
SMILES |
C1C=C(C=C2N1C=CC=C2)NC3=CC=CC=C3 |
Canonical SMILES |
C1C=C(C=C2N1C=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


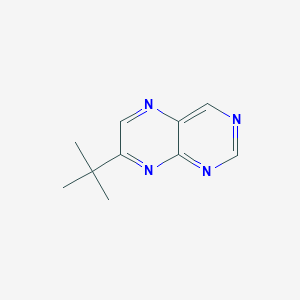
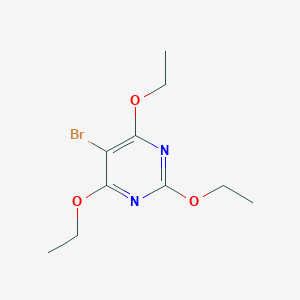
![N-[1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B372554.png)

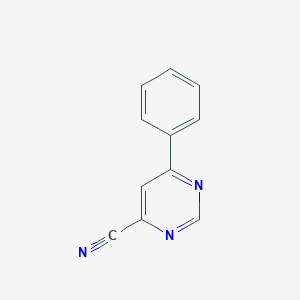
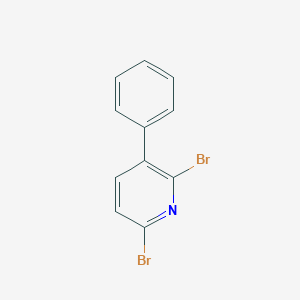

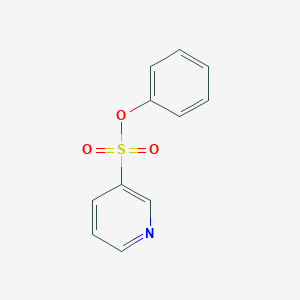
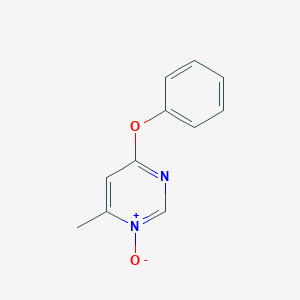
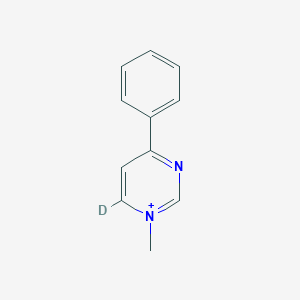
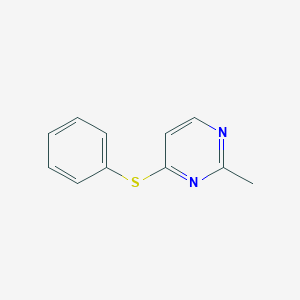
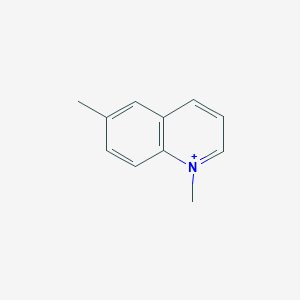

![[4-Phenyl-6-(sulfanylmethyl)-1,3,5-triazin-2-yl]methyl hydrosulfide](/img/structure/B372572.png)
